molecular formula C6H8O3 B14221065 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one CAS No. 537695-06-0

4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14221065
CAS No.: 537695-06-0
M. Wt: 128.13 g/mol
InChI Key: KRJYPFCKFWWBTC-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The presence of a hydroxy group and a methyl group at the 4-position of the ring makes it unique. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives. This method is considered biomimetic as it mimics the natural processes catalyzed by polyketide synthases . The reaction conditions often involve the use of sodium hydride or n-butyllithium as bases to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form tetrahydropyran derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-4-methyl-3,4-dihydro-2H-pyran-2-one.

    Reduction: Formation of 4-hydroxy-4-methyl-tetrahydropyran.

    Substitution: Formation of various substituted pyran derivatives depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dihydro-2H-pyran: Lacks the hydroxy and methyl groups, making it less functionalized.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Contains a furan ring instead of a pyran ring.

    2H-Pyran-2-one, tetrahydro-6-methyl-: Similar structure but lacks the hydroxy group.

Uniqueness: 4-Hydroxy-4-methyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of both a hydroxy group and a methyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

537695-06-0

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-4-methyl-3H-pyran-2-one

InChI

InChI=1S/C6H8O3/c1-6(8)2-3-9-5(7)4-6/h2-3,8H,4H2,1H3

InChI Key

KRJYPFCKFWWBTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC=C1)O

Origin of Product

United States

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